molecular formula C12H17NO B1336027 (1-Benzylpyrrolidin-3-yl)methanol CAS No. 5731-17-9

(1-Benzylpyrrolidin-3-yl)methanol

Cat. No. B1336027
CAS RN: 5731-17-9
M. Wt: 191.27 g/mol
InChI Key: QPQQBJDSKDWQMJ-UHFFFAOYSA-N
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Patent
US06562811B1

Procedure details

To a cold (0° C.) suspension of lithium aluminum hydride (2.44 g, 64 mmol) in THF (40 mL) was added methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate (5.00 g, 21 mmol). The reaction mixture was stirred at room temperature for 5 hrs. To the reaction mixture were added water (2.5 mL), 15% aqueous sodium hydroxide solution (2.5 mL), and water (7.5 mL), successively. The mixture was filtered through Celite®. The filtrate was concentrated under reduced pressure to give (1-benzyl-3-pyrrolidinyl)methanol. (4.16 g, yield; quant.)
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[C:18](=O)[CH2:17][CH:16]([C:20](OC)=[O:21])[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O.[OH-].[Na+]>C1COCC1>[CH2:7]([N:14]1[CH2:18][CH2:17][CH:16]([CH2:20][OH:21])[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1=O)C(=O)OC
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
O
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06562811B1

Procedure details

To a cold (0° C.) suspension of lithium aluminum hydride (2.44 g, 64 mmol) in THF (40 mL) was added methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate (5.00 g, 21 mmol). The reaction mixture was stirred at room temperature for 5 hrs. To the reaction mixture were added water (2.5 mL), 15% aqueous sodium hydroxide solution (2.5 mL), and water (7.5 mL), successively. The mixture was filtered through Celite®. The filtrate was concentrated under reduced pressure to give (1-benzyl-3-pyrrolidinyl)methanol. (4.16 g, yield; quant.)
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[C:18](=O)[CH2:17][CH:16]([C:20](OC)=[O:21])[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O.[OH-].[Na+]>C1COCC1>[CH2:7]([N:14]1[CH2:18][CH2:17][CH:16]([CH2:20][OH:21])[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1=O)C(=O)OC
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
O
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06562811B1

Procedure details

To a cold (0° C.) suspension of lithium aluminum hydride (2.44 g, 64 mmol) in THF (40 mL) was added methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate (5.00 g, 21 mmol). The reaction mixture was stirred at room temperature for 5 hrs. To the reaction mixture were added water (2.5 mL), 15% aqueous sodium hydroxide solution (2.5 mL), and water (7.5 mL), successively. The mixture was filtered through Celite®. The filtrate was concentrated under reduced pressure to give (1-benzyl-3-pyrrolidinyl)methanol. (4.16 g, yield; quant.)
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[C:18](=O)[CH2:17][CH:16]([C:20](OC)=[O:21])[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O.[OH-].[Na+]>C1COCC1>[CH2:7]([N:14]1[CH2:18][CH2:17][CH:16]([CH2:20][OH:21])[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1=O)C(=O)OC
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
O
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.